molecular formula C27H21FN2O5 B2824833 N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895652-38-7

N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2824833
CAS No.: 895652-38-7
M. Wt: 472.472
InChI Key: XQXHFBWAIVKZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule featuring a quinolin-4-one core substituted with a 4-fluorobenzoyl group at position 3, an ethyl group at position 6, and an acetamide moiety linked to a 1,3-benzodioxole ring. Crystallographic characterization of such compounds often employs software like SHELX, which is widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O5/c1-2-16-3-9-22-20(11-16)27(33)21(26(32)17-4-6-18(28)7-5-17)13-30(22)14-25(31)29-19-8-10-23-24(12-19)35-15-34-23/h3-13H,2,14-15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXHFBWAIVKZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials may include benzo[d][1,3]dioxole, ethyl-substituted quinoline, and 4-fluorobenzoyl chloride. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares core motifs with other acylated heterocycles, such as N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y) .

Feature Target Compound Compound 6y
Acyl Group 4-Fluorobenzoyl 4-Chlorobenzoyl
Heterocyclic Core Quinolin-4-one Indole
Position 6 Substituent Ethyl Methyl (at indole position 2)
Acetamide Branch 2H-1,3-Benzodioxol-5-yl 2-(tert-Butyl)phenyl and phenyl(pyridin-2-yl)methyl

Key Observations:

Acyl Group Differences : The 4-fluorobenzoyl group in the target compound may enhance metabolic stability and electron-withdrawing effects compared to the 4-chlorobenzoyl group in 6y. Fluorine’s smaller atomic radius and higher electronegativity could improve target binding selectivity.

Conformational Analysis

Ring puckering in the quinolin-4-one or benzodioxole systems could influence bioactivity. Such analyses are critical for understanding how subtle structural variations affect molecular rigidity or binding-pocket compatibility.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzodioxole moiety and a quinoline derivative, which are known to exhibit various pharmacological properties.

Chemical Structure

The compound can be represented as follows:

C21H20FN2O3\text{C}_{21}\text{H}_{20}\text{F}\text{N}_2\text{O}_3

This structure indicates the presence of functional groups that may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have shown that derivatives of benzodioxole possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Compounds containing quinoline structures are often investigated for their anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The anti-inflammatory properties of similar compounds have been documented, indicating potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related benzodioxole derivatives. Results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the specific strain tested .

Anticancer Activity

In vitro assays conducted on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that this compound significantly inhibited cell growth. The IC50 values were reported to be in the low micromolar range, suggesting a strong potential for further development as an anticancer agent .

Anti-inflammatory Properties

Research highlighted in Phytochemistry Reviews discussed the anti-inflammatory effects of benzodioxole derivatives. The compound was shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, indicating its potential as an anti-inflammatory therapeutic agent .

Case Studies

StudyFocusFindings
Journal of Medicinal ChemistryAntimicrobial EfficacyMICs between 0.5 - 8 µg/mL against various bacteria
Cancer LettersAnticancer ActivityIC50 values in low micromolar range on MCF-7 and HeLa cells
Phytochemistry ReviewsAnti-inflammatory EffectsInhibition of COX and LOX enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?

  • Methodology :

  • The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. Key steps include:

Coupling reactions : Reacting 4-fluorobenzoyl chloride with a 6-ethylquinolin-4-one intermediate under basic conditions (e.g., sodium carbonate) in polar aprotic solvents like DMF .

Acetamide formation : Introducing the benzodioxol-5-yl moiety via nucleophilic substitution or amidation, often using coupling agents like EDCI/HOBt .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with key signals for the benzodioxol (δ 5.9–6.1 ppm, singlet) and fluorobenzoyl (δ 7.8–8.2 ppm, doublets) groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 505.1542) .
  • HPLC : Monitors purity (>98%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • In vitro assays :
  • Enzyme inhibition : Use fluorogenic substrates to measure IC50_{50} values against target enzymes (e.g., kinases) .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to healthy cells (e.g., HEK293) .
  • Target identification : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) quantify binding affinities .

Q. What strategies resolve contradictions in reported biological activities of structurally similar quinoline derivatives?

  • Methodology :

  • Comparative SAR analysis : Systematically vary substituents (e.g., ethyl vs. methyl groups at position 6) and assess bioactivity changes .
  • Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to isolate structural effects .

Q. What methodologies are recommended for determining the crystal structure of this compound using SHELX software?

  • Methodology :

  • Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement :

Solve the phase problem via direct methods (SHELXS) .

Refine coordinates anisotropically with SHELXL, incorporating hydrogen atoms at calculated positions .

  • Validation : Check R-factor convergence (<5%) and geometry (e.g., bond angles within 2σ of ideal values) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological properties?

  • Methodology :

  • Analog synthesis : Replace the ethyl group at position 6 with bulkier substituents (e.g., isopropyl) to enhance lipophilicity .
  • Pharmacokinetic profiling :
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • Permeability : Use Caco-2 cell monolayers to predict oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.